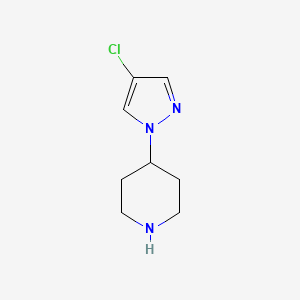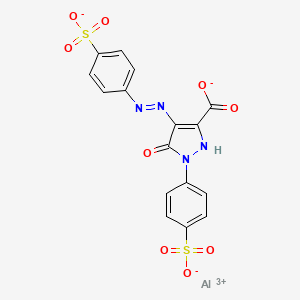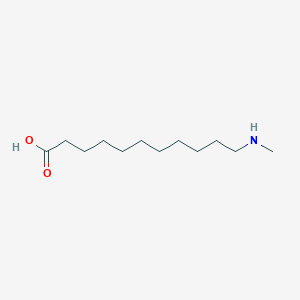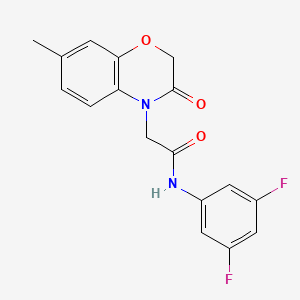
2,5-Bis(pentyloxy)terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(pentyloxy)terephthalaldehyde is an organic compound with the molecular formula C18H26O4. It is a derivative of terephthalaldehyde, where two pentyloxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is primarily used in the synthesis of various organic materials and has applications in material science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentyloxy)terephthalaldehyde typically involves the alkylation of terephthalaldehyde. One common method is the Williamson ether synthesis, where terephthalaldehyde reacts with pentyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(pentyloxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 2,5-Bis(pentyloxy)terephthalic acid.
Reduction: 2,5-Bis(pentyloxy)benzyl alcohol.
Substitution: 2,5-Bis(alkoxy)terephthalaldehyde.
Applications De Recherche Scientifique
2,5-Bis(pentyloxy)terephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Utilized in the development of covalent organic frameworks (COFs) and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis(pentyloxy)terephthalaldehyde is primarily related to its chemical reactivity. The aldehyde groups can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pentyloxy groups provide steric hindrance and influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(methoxy)terephthalaldehyde
- 2,5-Bis(ethoxy)terephthalaldehyde
- 2,5-Bis(butyloxy)terephthalaldehyde
Uniqueness
2,5-Bis(pentyloxy)terephthalaldehyde is unique due to the presence of pentyloxy groups, which provide specific steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications in material science and organic synthesis.
Propriétés
Formule moléculaire |
C18H26O4 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2,5-dipentoxyterephthalaldehyde |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
CDGFWXXDMZDXPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1C=O)OCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12508333.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-](/img/structure/B12508371.png)
![2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B12508377.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)

![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)
